molecular formula C19H16N2O3 B193340 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide CAS No. 6160-56-1

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide

Cat. No.: B193340
CAS No.: 6160-56-1
M. Wt: 320.3 g/mol
InChI Key: RZCCNGZKONPLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide is an organic compound with the molecular formula C19H16N2O3 It is known for its unique structure, which includes a naphthalene ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide typically involves the following steps:

    Naphthalen-2-yloxyacetic Acid Preparation: This intermediate is prepared by reacting naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of Naphthalen-2-yloxyacetyl Chloride: The naphthalen-2-yloxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The naphthalen-2-yloxyacetyl chloride is reacted with 4-aminobenzamide in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The naphthalene ring and benzamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzoic Acid
  • 4-[(2-Naphthalen-2-yloxyacetyl)amino]phenol
  • 4-[(2-Naphthalen-2-yloxyacetyl)amino]aniline

Uniqueness

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide is unique due to its specific combination of a naphthalene ring and a benzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCCNGZKONPLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367494
Record name 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6160-56-1
Record name 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.